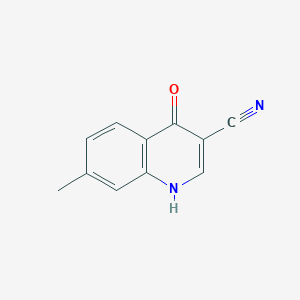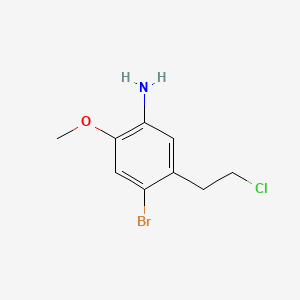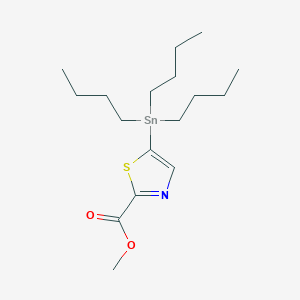
(3-Amino-4-fluorophenyl)(4-methyl-1-piperazinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-4-fluorophenyl)(4-methyl-1-piperazinyl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-fluorophenyl)(4-methyl-1-piperazinyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-4-fluorobenzaldehyde and 4-methylpiperazine.
Condensation Reaction: The 3-amino-4-fluorobenzaldehyde undergoes a condensation reaction with 4-methylpiperazine in the presence of a suitable catalyst, such as acetic acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Substitution Products: Substituted derivatives with new functional groups introduced.
Applications De Recherche Scientifique
(3-Amino-4-fluorophenyl)(4-methyl-1-piperazinyl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used as a tool compound in biological studies to investigate the effects of piperazine derivatives on cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism of action of (3-Amino-4-fluorophenyl)(4-methyl-1-piperazinyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparaison Avec Des Composés Similaires
(3-Amino-4-chlorophenyl)(4-methyl-1-piperazinyl)methanone: Similar structure with a chlorine atom instead of fluorine.
(3-Amino-4-bromophenyl)(4-methyl-1-piperazinyl)methanone: Similar structure with a bromine atom instead of fluorine.
(3-Amino-4-methylphenyl)(4-methyl-1-piperazinyl)methanone: Similar structure with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in (3-Amino-4-fluorophenyl)(4-methyl-1-piperazinyl)methanone imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can influence its biological activity and pharmacokinetic profile compared to similar compounds.
Propriétés
Numéro CAS |
959795-66-5 |
|---|---|
Formule moléculaire |
C12H16FN3O |
Poids moléculaire |
237.27 g/mol |
Nom IUPAC |
(3-amino-4-fluorophenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H16FN3O/c1-15-4-6-16(7-5-15)12(17)9-2-3-10(13)11(14)8-9/h2-3,8H,4-7,14H2,1H3 |
Clé InChI |
LTRXUBLGNBCWOT-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


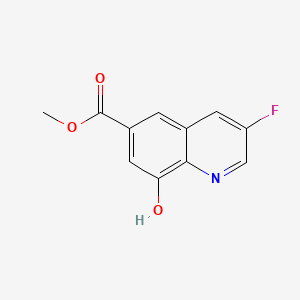


![n-[2-(4-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13926631.png)
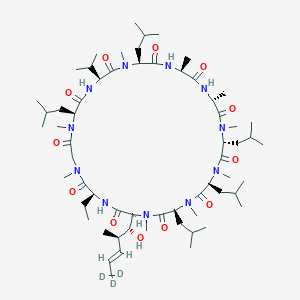
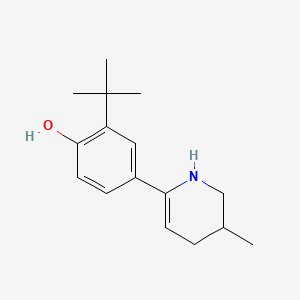
![5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926657.png)

